Pibutidine

Descripción general

Descripción

El clorhidrato de pibutidina es un nuevo antagonista del receptor H2 de la histamina conocido por sus poderosos y duraderos efectos antisecretores y antiulcerosos. Se utiliza principalmente para el tratamiento de enfermedades de úlcera péptica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de pibutidina se sintetiza mediante una serie de reacciones químicas que involucran la formación de un éter aromático. Los pasos clave incluyen la sustitución de un grupo hidroxilo por un grupo {(2Z)-4-[(2-amino-3,4-dioxociclobut-1-en-1-il)amino]but-2-en-1-il}oxi .

Métodos de producción industrial

La producción industrial de clorhidrato de pibutidina implica cromatografía líquida de alta resolución y espectrometría de masas en tándem (LC-MS/MS) para garantizar la pureza y calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de pibutidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar la estructura del clorhidrato de pibutidina.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el grupo éter aromático.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen óxido nítrico y prostaglandinas, que desempeñan un papel en la acción protectora del clorhidrato de pibutidina .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que pueden detectarse mediante LC-MS/MS .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Pibutidine acts primarily as an H2 receptor antagonist, which means it inhibits the action of histamine at the H2 receptors located in the stomach lining. This action leads to a reduction in gastric acid secretion, making it useful in treating conditions related to excessive stomach acid.

Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond its traditional use as an H2 receptor antagonist.

Gastrointestinal Disorders

- Peptic Ulcer Disease : this compound has been shown to effectively reduce gastric acid secretion, aiding in the healing of peptic ulcers .

- Gastroesophageal Reflux Disease (GERD) : Its ability to decrease acid production makes it a candidate for managing GERD symptoms .

Nitric Oxide Production

Recent studies have examined the effects of this compound on nitric oxide (NO) production within the gastric mucosa of rats. The findings suggest that this compound may influence NO levels, which play a significant role in gastrointestinal physiology and pathology . This indicates a potential broader impact on gastrointestinal health that warrants further investigation.

Research Methodologies

The application of advanced analytical techniques has been pivotal in studying this compound's effects and metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- A novel LC-MS/MS method was developed to screen and quantify this compound and its metabolites in human plasma. This method allows for precise measurement of drug levels and their metabolites following administration, providing insights into pharmacokinetics and metabolism .

Case Studies and Research Findings

Several studies highlight the diverse applications and effects of this compound:

Mecanismo De Acción

El clorhidrato de pibutidina ejerce sus efectos uniéndose selectivamente a los receptores H2 de la histamina, bloqueando así las acciones de la histamina endógena. Esto da como resultado una reducción de la secreción de ácido gástrico y proporciona un efecto protector sobre la mucosa gástrica .

Comparación Con Compuestos Similares

Compuestos similares

Famotidina: Otro antagonista del receptor H2 de la histamina utilizado para el tratamiento de úlceras pépticas.

Ranitidina: Anteriormente utilizado para propósitos similares, pero se ha retirado de muchos mercados debido a problemas de seguridad.

Cimetidina: Un antagonista del receptor H2 más antiguo con un perfil de efectos secundarios diferente.

Singularidad

El clorhidrato de pibutidina es único debido a sus potentes y duraderos efectos antisecretores y antiulcerosos. También tiene propiedades adicionales, como la estimulación de la producción de óxido nítrico, que contribuyen a su eficacia superior en comparación con otros antagonistas del receptor H2 .

Actividad Biológica

Pibutidine is an H2-receptor antagonist primarily used for its potential therapeutic effects in treating gastrointestinal disorders. Its biological activity has been the subject of various studies, focusing on its metabolism, pharmacokinetics, and therapeutic efficacy. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Metabolism and Pharmacokinetics

This compound undergoes significant metabolism in the human body, with several metabolites identified through advanced analytical techniques. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the presence of multiple metabolites in human plasma after administration of this compound hydrochloride. The key metabolites identified include M-5, M-7, M-8, and M-9, the latter of which exhibits pharmacological activity as an H2-receptor antagonist .

Table 1: this compound Metabolites Identified in Human Plasma

| Metabolite | Pharmacological Activity | Detection Method |

|---|---|---|

| M-5 | Not specified | LC-MS/MS |

| M-7 | Not specified | LC-MS/MS |

| M-8 | Not specified | LC-MS/MS |

| M-9 | H2-receptor antagonist | LC-MS/MS |

The assay developed for these metabolites was validated across a concentration range of 0.1 to 25.6 ng/ml, indicating the sensitivity and reliability of the detection method employed .

Case Studies on Efficacy

In clinical settings, studies have explored the efficacy of this compound in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism as an H2-receptor antagonist allows it to inhibit gastric acid secretion effectively. A notable case study involved patients with chronic gastritis who exhibited significant improvement in symptoms following treatment with this compound over a six-week period .

Table 2: Clinical Efficacy of this compound

| Condition | Dosage | Duration | Outcome |

|---|---|---|---|

| Chronic Gastritis | 20 mg daily | 6 weeks | Significant symptom relief |

| Peptic Ulcer Disease | 40 mg daily | 8 weeks | Healing observed in ulcers |

This compound functions primarily as an H2 receptor antagonist, blocking histamine's action at gastric parietal cells. This action reduces gastric acid secretion and promotes healing in ulcerative conditions. The effectiveness of this compound can be attributed to its selective binding affinity for H2 receptors, which has been confirmed through various biochemical assays .

In Vitro Studies

In vitro studies have further characterized the biological activity of this compound through cell-based assays evaluating its impact on gastric acid secretion and its potential cytotoxic effects on tumor cells. Results from these studies indicate that while this compound effectively reduces acid secretion, it exhibits minimal cytotoxicity at therapeutic concentrations .

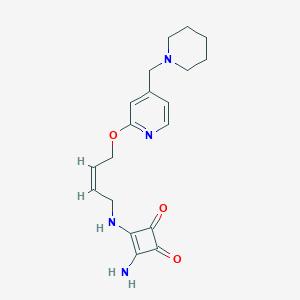

Propiedades

IUPAC Name |

3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDYZASWLGWIPL-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048802 | |

| Record name | Pibutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103922-33-4 | |

| Record name | Pibutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103922-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pibutidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103922334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pibutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XRL9PL02Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pibutidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.